3-Amino-1-tert-butylpyrrolidin-2-one hydrochloride
Description
3-Amino-1-tert-butylpyrrolidin-2-one hydrochloride is a pyrrolidine derivative featuring a tert-butyl group at the 1-position and an amino group at the 3-position of the lactam ring. Its IUPAC name, 1-[(3R)-3-aminopyrrolidin-1-yl]-2,2-dimethylpropan-1-one hydrochloride, reflects its stereochemistry and functional groups . This compound is utilized in pharmaceutical research, particularly as a chiral building block or intermediate in synthesizing bioactive molecules. Its hydrochloride salt enhances solubility and stability, making it suitable for formulation studies.
Properties
IUPAC Name |
3-amino-1-tert-butylpyrrolidin-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(2,3)10-5-4-6(9)7(10)11;/h6H,4-5,9H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCIWSKZXOUZOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(C1=O)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-tert-butylpyrrolidin-2-one hydrochloride typically involves the reaction of tert-butylamine with a suitable precursor, such as a pyrrolidinone derivative. The reaction is carried out under controlled conditions, often involving the use of a solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. This often includes the use of advanced equipment and techniques to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-tert-butylpyrrolidin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized based on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a wide range of substituted derivatives .
Scientific Research Applications
Medicinal Chemistry Applications
3-Amino-1-tert-butylpyrrolidin-2-one hydrochloride serves as a crucial building block in the synthesis of various biologically active compounds. Its derivatives are particularly important in the development of cephalosporin antibiotics, which are widely used to treat bacterial infections. The compound's ability to form optically active derivatives makes it valuable in producing more effective pharmaceutical agents .
Case Study: Cephalosporin Derivatives
- Synthesis Process : The compound can be synthesized from 1,2,4-trisubstituted butane derivatives, leading to high yields of racemic and optically active forms. These derivatives exhibit significant antibacterial activity against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa .
- Pharmacological Impact : The incorporation of 3-amino-pyrrolidine derivatives into cephalosporins has been shown to enhance their efficacy and broaden their spectrum of activity against various pathogens .
Agrochemical Applications
In addition to its pharmaceutical significance, this compound is also utilized in the agrochemical industry. Its derivatives can act as intermediates in the synthesis of herbicides and pesticides, contributing to crop protection strategies.
Case Study: Herbicide Development
- Chemical Synthesis : The compound's structural features allow for modifications that enhance herbicidal activity. For instance, the introduction of specific substituents can improve selectivity towards target weeds while minimizing harm to crops .
- Field Trials : Preliminary field trials have indicated that formulations containing derivatives of this compound show promising results in controlling weed populations without adversely affecting crop yield .
Potential Therapeutic Uses
Research into the therapeutic potential of this compound extends beyond its role as a synthetic intermediate. Studies suggest that it may possess anti-inflammatory properties and could be explored as a treatment option for various inflammatory conditions.
Case Study: Anti-inflammatory Activity
- Mechanism of Action : Investigations into the compound's mechanism suggest it may inhibit specific pathways involved in inflammation, potentially offering a new avenue for treating chronic inflammatory diseases .
- Preclinical Studies : In vitro studies have demonstrated that derivatives of this compound can modulate immune responses, indicating their potential utility in developing anti-inflammatory drugs .
Summary Table of Applications
| Application Area | Description | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Synthesis of cephalosporin antibiotics | Effective against MRSA and Pseudomonas aeruginosa |
| Agrochemicals | Intermediates for herbicides and pesticides | Promising results in weed control without crop damage |
| Therapeutic Uses | Potential anti-inflammatory agent | Modulates immune responses; further research needed |
Mechanism of Action
The mechanism of action of 3-Amino-1-tert-butylpyrrolidin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations in Pyrrolidine Derivatives
The tert-butyl group distinguishes this compound from structurally similar analogs. Key comparisons include:
Key Findings :
- Lipophilicity : The tert-butyl group in the target compound increases lipophilicity compared to hydroxy or isopropyl analogs, impacting membrane permeability in drug design.
- Stability: Hydrochloride salts (e.g., target compound and 3-amino-1-chloro-2-butanone HCl) enhance stability under acidic conditions compared to non-salt forms .
- Hazards: While 3-amino-1-hydroxy-pyrrolidin-2-one is classified as non-hazardous , the target compound is labeled "Harmful," likely due to its reactive tert-butyl and hydrochloride components .
Pharmacological and Analytical Behavior
- Comparison with Amitriptyline HCl and Gabapentin :
- Amitriptyline HCl (a tricyclic antidepressant) and gabapentin (a GABA analog) are pharmacologically distinct but share hydrochloride salt formulations. RP-HPLC methods validated for these drugs (e.g., retention time: 2.8 min for amitriptyline ) suggest similar analytical challenges in separating the target compound from impurities.

- The target compound’s pyrrolidine backbone may require optimized mobile phases (e.g., acetonitrile-phosphate buffers) for chromatographic resolution, akin to methods used for dosulepin HCl .
- Amitriptyline HCl (a tricyclic antidepressant) and gabapentin (a GABA analog) are pharmacologically distinct but share hydrochloride salt formulations. RP-HPLC methods validated for these drugs (e.g., retention time: 2.8 min for amitriptyline ) suggest similar analytical challenges in separating the target compound from impurities.
- Stability : Hydrochloride salts generally exhibit superior solution stability compared to free bases. For example, amitriptyline HCl shows >98% stability over 24 hours , a benchmark relevant to the target compound’s formulation development.
Biological Activity
3-Amino-1-tert-butylpyrrolidin-2-one hydrochloride is a synthetic compound belonging to the pyrrolidine class, characterized by a unique structure that includes a pyrrolidinone ring substituted with an amino group and a tert-butyl group. Its molecular formula is , with a molecular weight of approximately 192.69 g/mol. This compound has attracted attention in medicinal chemistry and biochemical research due to its potential therapeutic applications and interactions with various biological targets.
The biological activity of this compound primarily involves its ability to modulate enzyme activity and receptor binding. The amino group in the compound can form hydrogen bonds with active sites on enzymes, potentially leading to reversible or irreversible inhibition of enzyme function. This interaction is crucial for its role as a candidate in drug development, particularly in targeting specific pathways associated with various diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities, including:
- Enzyme Modulation : It has been shown to influence enzyme kinetics, which may be beneficial in therapeutic contexts.
- Receptor Binding : The compound can bind to certain receptors, modulating their activity and leading to various biological effects .
- Potential Therapeutic Applications : Investigations into its use as a therapeutic agent highlight its role in treating conditions linked to enzyme dysfunction and receptor anomalies .
Study 1: Enzyme Inhibition
In a study focused on the inhibition of specific enzymes, this compound was evaluated for its ability to inhibit human topoisomerase I. The results indicated that the compound could effectively inhibit the catalytic activity of this enzyme, which is critical for DNA replication and transcription processes. The study provided insights into the structural requirements necessary for effective inhibition, suggesting that modifications to the compound could enhance its potency .
Study 2: Neurotransmitter Receptor Interaction
Another study explored the interaction of this compound with neuropeptide S receptors, which are implicated in various central nervous system disorders such as anxiety and PTSD. The findings demonstrated that this compound could act as an antagonist at these receptors, potentially offering new avenues for the treatment of anxiety-related disorders .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:
| Compound Name | Structure Characteristics | Biological Activity |
|---|---|---|
| 3-Amino-1-tert-butylpyrrolidin-2-one | Pyrrolidinone ring with tert-butyl group | Enzyme modulation, receptor binding |
| 3-Amino-1-methylpyrrolidin-2-one | Methyl group instead of tert-butyl | Limited enzyme interaction |
| 3-Amino-1-isopropylpyrrolidin-2-one | Isopropyl group | Similar but less potent than tert-butyl |
This table illustrates that while there are structural similarities among these compounds, the presence of the tert-butyl group in this compound enhances its biological activity significantly compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

